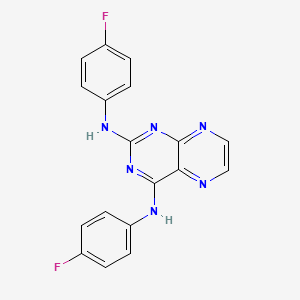

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

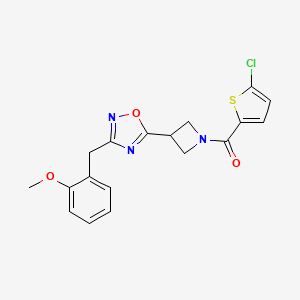

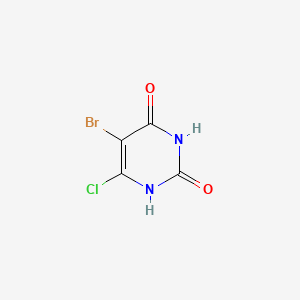

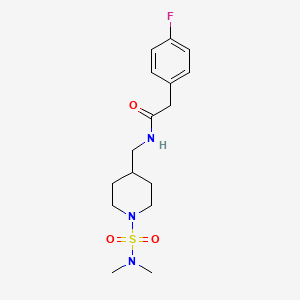

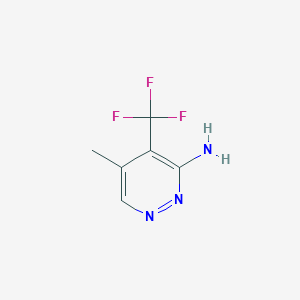

Molecular Structure Analysis

The molecular structure of “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” is intricate, contributing to its high complexity and versatility. More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” can be quite complex. For example, the related compound 2,4-diaminopteridine has a density of 1.6±0.1 g/cm³, a boiling point of 507.4±60.0 °C at 760 mmHg, and a flash point of 293.2±20.1 °C .Scientific Research Applications

DNA Binding and Fluorescence Enhancement

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine analogs have been explored for their ability to bind selectively to the minor groove of specific A/T DNA sites, displaying significant fluorescence enhancement upon binding. This property makes them promising candidates for DNA recognition and diagnostic purposes. For instance, N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA, R = H) is a fluorogenic derivative showing a substantial increase in emission fluorescence when bound to A/T DNA sites, demonstrating the compound's potential for DNA interaction studies and fluorescent tagging (O. Vázquez et al., 2010).

Electrochromic and Electrofluorescent Properties

Compounds structurally similar to this compound have been utilized in the development of electroactive materials. For instance, polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores exhibited excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, indicating their application in smart windows and electronic display technologies (Ningwei Sun et al., 2016).

Antitumor Activity

Research has investigated platinum(II) complexes with ligands similar to this compound for their cytotoxicity against human cancer cells. These complexes showed potent activity, outperforming cisplatin in some cases, and suggested a novel mechanism of action distinct from cisplatin, highlighting their potential in chemotherapy (A. Krause‐Heuer et al., 2009).

Material Science Applications

Compounds with structural features of this compound have been applied in material science for the development of polymers with special properties. For example, polyimides designed with similar structural motifs have shown low dielectric constants, excellent thermal stability, and reduced water absorption, making them suitable for electronic applications (R. Vora et al., 2001).

Optoelectronic Devices

Derivatives structurally related to this compound have been explored for their utility in optoelectronic devices. For instance, materials incorporating bis(triarylamine) units have demonstrated ambipolar electrochromic behavior and high contrast ratios, suitable for applications in electrochromic devices and organic light-emitting diodes (Hui-min Wang & S. Hsiao, 2014).

properties

IUPAC Name |

2-N,4-N-bis(4-fluorophenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFVXAJKKBHDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2416806.png)

![N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2416807.png)

![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)